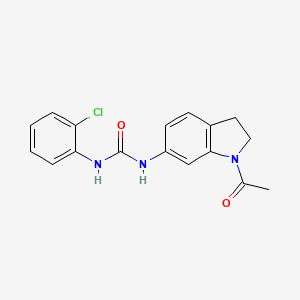

3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea

Description

3-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is a synthetic urea derivative featuring a dihydroindole scaffold substituted with an acetyl group at the 1-position and a 2-chlorophenyl moiety attached via a urea linkage. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, and microbial pathogens .

Properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGIEHHSRYUMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves reacting 1-acetyl-2,3-dihydro-1H-indol-6-amine (A ) with 2-chlorophenyl isocyanate (B ) under anhydrous conditions. This method leverages the nucleophilic attack of the indole amine on the electrophilic carbon of the isocyanate, forming the urea linkage.

Typical Protocol :

-

Dissolve A (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

-

Add B (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Table 1: Key Reaction Parameters for Isocyanate-Mediated Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry DCM | Maximizes solubility |

| Stoichiometry | 1:1.1 (amine:isocyanate) | Reduces dimerization |

| Reaction Time | 18 hours | Completes conversion |

Triphosgene-Assisted Coupling

Two-Step Carbonyl Insertion

Triphosgene serves as a safer phosgene alternative to couple A and 2-chloroaniline (C ) via a carbonyl intermediate. The reaction proceeds through in situ generation of carbamoyl chloride.

Procedure :

-

Dissolve C (1.0 equiv) and triphosgene (0.33 equiv) in DCM at 0°C.

-

Add triethylamine (2.0 equiv) to scavenge HCl.

-

After 1 hour, add A (1.0 equiv) and stir for 12 hours.

-

Isolate the product via recrystallization (ethanol/water).

Advantages Over Isocyanate Routes

Table 2: Comparative Analysis of Triphosgene vs. Isocyanate Methods

| Factor | Triphosgene Method | Isocyanate Method |

|---|---|---|

| Hazard Level | Moderate | High |

| Typical Yield | 70–78% | 65–85% |

| Purification | Recrystallization | Column Chromatography |

Carbonyldiimidazole (CDI)-Activated Synthesis

Imidazolecarbamate Intermediate Formation

CDI activates 2-chloroaniline (C ) as an imidazolecarbamate, which subsequently reacts with A to form the urea bond.

Synthetic Steps :

-

Treat C (1.0 equiv) with CDI (1.2 equiv) in THF at 25°C for 2 hours.

-

Add A (1.0 equiv) and heat to 50°C for 6 hours.

-

Filter and concentrate to obtain the crude product.

-

Purify via flash chromatography (DCM/methanol).

Key Considerations

-

Reagent Efficiency : CDI’s high reactivity reduces reaction times compared to triphosgene.

-

Byproduct Management : Imidazole byproducts are removed via aqueous washes.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for developing more complex molecules. Its indole core is a common motif in many biologically active compounds, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The presence of the urea functional group enhances its reactivity, allowing for various chemical transformations such as:

- Substitution Reactions : The chlorophenyl moiety can undergo nucleophilic substitution reactions.

- Coupling Reactions : It can be coupled with other aromatic compounds to form new derivatives.

Biology

Research has indicated that 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.

| Study | Activity | Reference |

|---|---|---|

| Study A | Antibacterial against E. coli | |

| Study B | Antifungal against Candida species |

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. Its mechanism might involve the induction of apoptosis and cell cycle arrest.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

| Application | Mechanism | Evidence |

|---|---|---|

| Inflammatory Diseases | Inhibition of NF-kB pathway | |

| Pain Management | Reduction of cytokine release |

Case Studies and Research Findings

Several case studies have documented the efficacy and potential applications of this compound:

-

Case Study on Antimicrobial Activity :

- Researchers tested various derivatives of indole compounds against bacterial strains.

- Results showed that modifications to the urea group significantly enhanced antibacterial activity.

-

Case Study on Anticancer Effects :

- A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in cancer cells through caspase activation.

Mechanism of Action

The mechanism of action of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure—a dihydroindole-urea hybrid—is shared with several pharmacologically active molecules. Key structural comparisons include:

Key Observations:

- Urea vs. Carboxamide Linkages: The urea group in the target compound and AVE#21 contrasts with the carboxamide in Cl-4AS-1.

- 2-Chlorophenyl Group : This substituent is conserved in the target compound, Cl-4AS-1, and CDFII, suggesting its role in hydrophobic interactions or target selectivity. In CDFII, it contributes to anti-MRSA activity when combined with a piperidinyl-fluoroindole scaffold .

- Acetylated Dihydroindole: The acetyl group in the target compound and JNJ5207787 may improve metabolic stability compared to non-acetylated analogs (e.g., FTBU-1, a urea derivative with a benzimidazole-thiazole group) .

Functional and Mechanistic Insights

- Antimicrobial Activity : CDFII’s indole-2-chlorophenyl structure enhances synergy with carbapenems against MRSA, implying that the target compound’s similar scaffold could be optimized for antimicrobial applications .

- Receptor Targeting : JNJ5207787’s dihydroindole-acrylamide structure modulates neurokinin receptors, highlighting the scaffold’s versatility. The target compound’s urea linkage may shift selectivity toward other GPCRs or kinases .

Structure-Activity Relationships (SAR)

- Substituent Positioning : The 2-chlorophenyl group at the urea terminus (target compound, CDFII) is critical for activity in enzyme inhibition and antimicrobial contexts, whereas its absence in FTBU-1 correlates with divergent targets .

Limitations and Contrasts

- Divergent Targets: Despite structural similarities, JNJ5207787 (GPCR-focused) and CDFII (anti-MRSA) demonstrate that minor substituent changes drastically alter biological pathways .

Biological Activity

The compound 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H16ClN3O

- Molecular Weight : 315.78 g/mol

- IUPAC Name : this compound

The compound features an indole moiety, which is known for various biological activities, and a urea group that may enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with indole structures often exhibit significant antimicrobial properties. In a study evaluating the antibacterial efficacy of similar indole derivatives, it was found that:

- Minimum Inhibitory Concentration (MIC) : The MIC values for indole derivatives ranged from 7.8 to 62.5 µg/mL against various bacterial strains.

- Minimum Bactericidal Concentration (MBC) : The MBC values varied from 15.6 to 125 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like Oxytetracycline .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. A related compound demonstrated selective cytotoxicity against cancer cell lines, suggesting that the presence of the indole structure in This compound may confer similar effects.

Case Study: Indole Derivatives in Cancer Research

A study reported that certain indole-based compounds inhibited the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways . This mechanism highlights the potential of This compound as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are also noteworthy. Compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Indoles often act as enzyme inhibitors, particularly against targets involved in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that indole derivatives can modulate ROS levels, contributing to their anticancer and anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

The primary method involves urea formation via isocyanate coupling. For example, reacting a precursor amine with a substituted isocyanate under anhydrous conditions in solvents like acetonitrile, followed by purification via solvent gradient chromatography . Alternative routes may include activating carbonyl groups for urea bond formation, though reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELXL (part of the SHELX suite) for refining crystal structures, particularly for resolving stereochemistry and confirming urea linkage geometry . Example protocols are detailed for similar indole derivatives .

- NMR spectroscopy : 1H/13C NMR to verify acetyl and chlorophenyl substituents.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ~510.299 g/mol for related analogs) .

Q. What are the primary biological targets of this compound?

The compound is structurally analogous to neuropeptide Y (NPY) Y2 receptor antagonists, such as JNJ-5207787, which exhibit high binding affinity (Ki values in nM range) for Y2 receptors. Target validation requires radioligand displacement assays or functional cAMP inhibition studies .

Q. What safety precautions are critical during laboratory handling?

Follow GHS guidelines for urea derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Ensure ventilation to prevent inhalation of fine particles.

- Refer to safety data sheets (SDS) for analogous compounds, such as [(3-chlorophenyl)-phenylmethyl]urea, which highlight general first-aid measures (e.g., consult a physician if exposed) .

Advanced Research Questions

Q. How can computational modeling optimize structure-activity relationships (SAR) for receptor binding?

- Physicochemical properties : Calculate LogP (e.g., ~5.56) and polar surface area (PSA, ~67.65 Ų) to predict blood-brain barrier permeability and solubility .

- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between the acetyl-indole moiety and Y2 receptor hydrophobic pockets. Validate with mutagenesis data .

Q. How to address discrepancies between in vitro receptor binding affinity and in vivo efficacy?

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to identify bioavailability issues.

- Blood-brain barrier (BBB) penetration : Use in situ perfusion models or PAMPA-BBB assays to measure permeability. Modify substituents (e.g., acetyl group) to enhance lipophilicity if needed .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow evaporation.

- Additive screening : Use small molecules (e.g., glycerol) to stabilize crystal lattice formation.

- Software tools : Refine data with SHELXL, which handles twinning and high-resolution datasets common in small-molecule crystallography .

Q. How to ensure enantiomeric purity during asymmetric synthesis?

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers.

- Stereoselective synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) and monitor reactions with circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.